

dapagliflozin particle size optimization entrapment efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dapagliflozin

CAS No.: 461432-26-8

Cat. No.: S525008

Get Quote

Formulation Platforms & Optimization Data

The table below summarizes key parameters and outcomes from different **dapagliflozin** nano-formulation studies, highlighting the variables that influence particle size and entrapment efficiency (EE).

Formulation Type	Independent Variables (Optimized)	Dependent Variables (Results)	Key Outcomes	Citation
------------------	-----------------------------------	-------------------------------	--------------	----------

| **Nano-Bilosomes** | Bile salt (X1): 65 mg Edge Activator (X2): 22.5 mg Surfactant (X3): 4 mg | **Particle Size:** 155.36 ± 2.48 nm **EE:** $86.37 \pm 2.6\%$ **PDI:** 0.126 ± 0.23 **Zeta Potential:** -16.59 ± 1.64 mV | 3.41x higher bioavailability (AUC) than drug solution; sustained release. | [1] [2] [3] | | **Solid Lipid Nanoparticles (SLNs)** | Polymer Concentration (X1) Surfactant Concentration (X2) Stirring Duration (X3) | **Particle Size:** 100.13 ± 7.2 to 399.08 ± 2.4 nm **EE:** 68.26 ± 0.2 to $94.46 \pm 0.7\%$ **Cumulative Release:** Data not specified | 2-fold increase in oral absorption; effective glycemic control in vivo. | [4] | | **Transferosomes** | Phospholipid:Edge Activator ratio: 95:5 % w/w | **Particle Size:** 105.8 ± 1.61 nm **EE:** $93 \pm 0.77\%$ **Zeta Potential:** -35.15 mV | High transdermal permeation; suitable for once-daily patch. | [5] |

Detailed Experimental Protocols

Here are the standard protocols for preparing two of the most effective nano-formulations, as detailed in the research.

Protocol 1: Preparation of Dapagliflozin Nano-Bilosomes

This method uses the **thin-film hydration technique** [2] [3].

- **Dissolution:** Dissolve the drug (**Dapagliflozin**), lipids (e.g., Phosphatidylcholine), cholesterol, and an edge activator (e.g., Tween 80) in a mixture of organic solvents (Chloroform:Methanol, 1:1 v/v) in a round-bottom flask.
- **Film Formation:** Evaporate the solvent using a rotary evaporator (e.g., Heidolph Rotavapor) at 40°C under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
- **Drying:** Place the flask in a desiccator overnight to ensure complete removal of any residual organic solvent.
- **Hydration:** Hydrate the dry lipid film by adding an aqueous solution of bile salt (e.g., Sodium Deoxycholate, SDC) and rotating the flask in the rotary evaporator at 40°C for 1 hour. This forms multilamellar vesicles.
- **Size Reduction:** Sonicate the resulting bilosomal dispersion using a probe sonicator for 1-minute cycles with 30-second intervals to reduce the particle size to the nano-range.

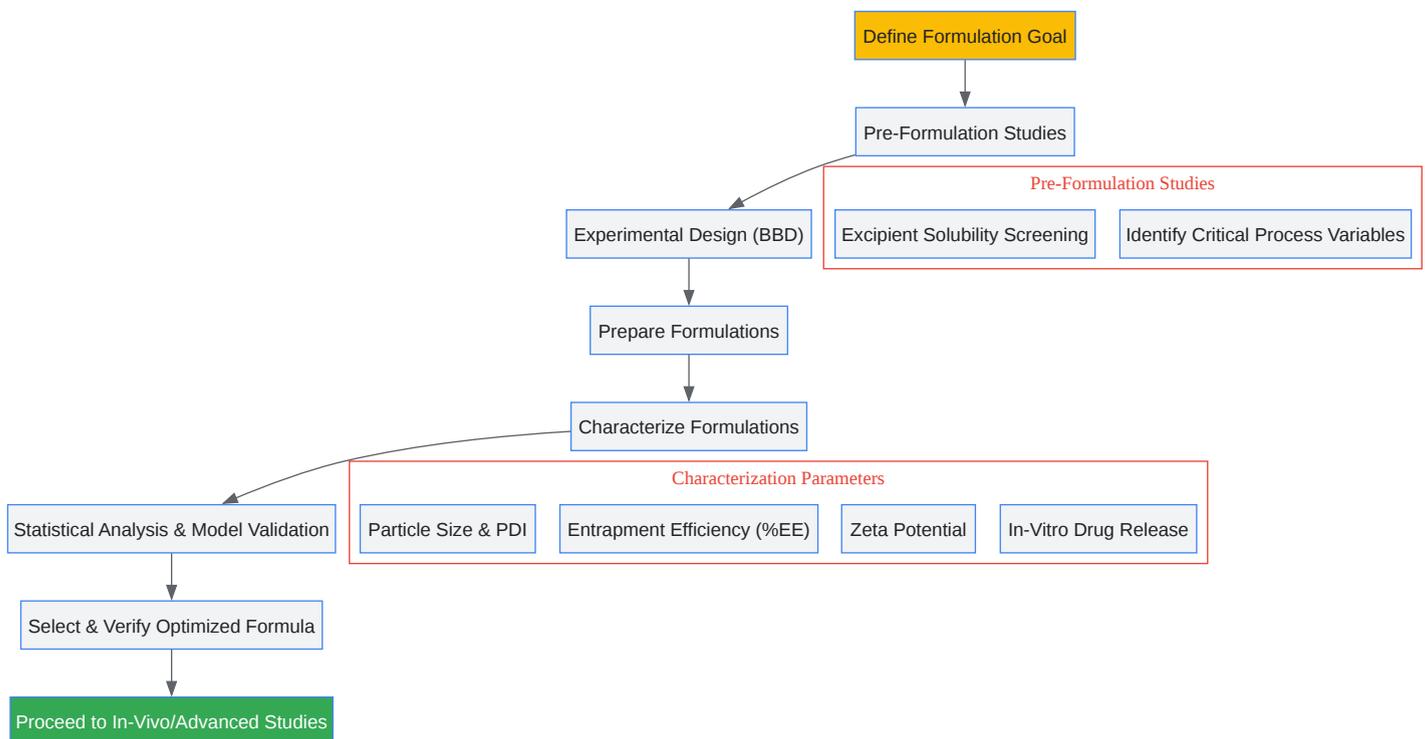
Protocol 2: Preparation of Dapagliflozin Solid Lipid Nanoparticles (SLNs)

This method uses **hot homogenization followed by ultrasonication** [4].

- **Lipid Melting:** Melt the solid lipid (e.g., Compritol 888 ATO) at a temperature 5-10°C above its melting point.
- **Drug Incorporation:** Disperse or dissolve the drug (**Dapagliflozin**) into the molten lipid under continuous stirring.
- **Hot Homogenization:** Add the hot aqueous surfactant solution (e.g., Tween 80) to the molten lipid mixture. Homogenize the mixture at high speed (e.g., 10,000-15,000 rpm) using a high-shear homogenizer to form a coarse pre-emulsion.
- **Ultrasonication:** Further reduce the particle size by subjecting the hot pre-emulsion to probe ultrasonication at 40% amplitude for 2 minutes to form a nanoemulsion.
- **Cooling & Solidification:** Allow the nanoemulsion to cool down to room temperature under mild stirring. The lipids solidify, forming solid lipid nanoparticles.

Workflow for Formulation Optimization

The following diagram illustrates the systematic approach to optimizing **dapagliflozin** nano-formulations, integrating experimental design and characterization.



Click to download full resolution via product page

Troubleshooting Guide & FAQs

This section addresses common challenges and their solutions during formulation development.

Problem	Potential Causes	Suggested Solutions
Low Entrapment Efficiency	1. Drug leakage during preparation. 2. Insufficient lipid-to-drug ratio. 3. Drug crystallization.	1. Optimize process (e.g., faster cooling for SLNs). 2. Increase lipid content; use complex lipid blends. 3. Perform solid-state characterization (DSC/XRD) to confirm amorphous state [4].
Large Particle Size & High PDI	1. Inadequate energy input during size reduction. 2. Aggregation of particles. 3. Suboptimal surfactant type/concentration.	1. Optimize sonication parameters (time, amplitude) [4]. 2. Ensure sufficient charge (Zeta Potential < -30 mV) via bile salts/ionic surfactants [1] [5]. 3. Screen surfactants (Tween 80, Span 60) for stability [1] [4].
Poor In-Vitro Release	1. Overly large particles. 2. Excessive lipid density/crystallinity. 3. Sink conditions not maintained.	1. Reduce particle size to increase surface area. 2. Incorporate liquid lipids (NLCs) or edge activators to create imperfect crystals [4]. 3. Validate dissolution medium and volume.

Frequently Asked Questions (FAQs)

- **Q1: Why is a Box-Behnken Design (BBD) preferred for optimizing these formulations?**
 - **A:** BBD is a response surface methodology that efficiently evaluates the interaction effects between multiple variables (e.g., lipid, surfactant, and process parameters) on critical quality attributes (like particle size and EE) with a fewer number of experimental runs compared to other designs, saving time and resources [1] [4] [6].
- **Q2: What is the ideal zeta potential for a stable formulation?**
 - **A:** A zeta potential value above **±30 mV** indicates good physical stability due to strong electrostatic repulsion preventing particle aggregation. The optimized bilosomes and transferosomes showed values of -16.59 mV and -35.15 mV, respectively, with the latter being in the excellent stability range [1] [5].
- **Q3: How can I accurately measure the particle size of dapagliflozin raw material?**

- **A:** A patented method recommends using a **dry powder sampler** with a laser particle size analyzer (e.g., Malvern Mastersizer 3000). Critical parameters include a hopper gap of 1.5 mm, dispersion pressure of 2.5-3.5 bar, and a sample amount of 300 mg to ensure repeatable results and avoid agglomeration issues [7].

Key Technical Takeaways

- **Bilosomes are highly promising** for oral delivery, showing a significant boost in bioavailability and sustained release, making them ideal for once-daily dosing [1] [2] [3].
- **Formulation composition is critical:** The type and ratio of bile salts (Sodium Deoxycholate), edge activators (Tween 80), and surfactants (Span 60) are the most significant factors affecting particle size and EE [1] [5].
- **Systematic optimization is non-negotiable.** Employing a statistical design like BBD is not just a best practice but essential for efficiently navigating complex variable interactions and achieving a robust, high-performing formulation [4] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Development and optimization of dapagliflozin oral nano ... [pubmed.ncbi.nlm.nih.gov]
2. Development and optimization of dapagliflozin oral nano ... [pmc.ncbi.nlm.nih.gov]
3. Development and optimization of dapagliflozin oral nano ... [ntno.org]
4. Development of Dapagliflozin Solid Lipid Nanoparticles as ... [mdpi.com]
5. Preparation and Evaluation of Dapagliflozin Propanediol ... [bijps.uobaghdad.edu.iq]
6. Design, Optimize and Evaluate Dapagliflozin Sustained ... [ijddt.com]
7. Method for measuring particle size of dapagliflozin active ... [patents.google.com]

To cite this document: Smolecule. [dapagliflozin particle size optimization entrapment efficiency]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b525008#dapagliflozin-particle-size-optimization-entrapment-efficiency>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com